Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2

Vue d'ensemble

Description

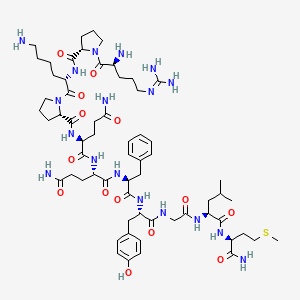

The compound Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2 is a peptide consisting of eleven amino acids. It is a fragment of the neuropeptide Substance P, which is involved in various physiological processes, including pain perception and inflammatory responses . This peptide sequence is known for its role in modulating biological activities and has been studied extensively for its potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

Deprotection: Temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like This compound involves large-scale SPPS with automated peptide synthesizers. This ensures high yield and purity, making the process efficient and scalable for commercial purposes .

Analyse Des Réactions Chimiques

Types of Reactions

Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2: can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Fmoc-protected amino acids and coupling agents like HBTU.

Major Products

Oxidation: Methionine sulfoxide.

Reduction: Free thiol groups.

Substitution: Modified peptides with altered biological activity.

Applications De Recherche Scientifique

The search results provide information on Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, not Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2. Therefore, this article will focus on the applications of Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.

Scientific Research Applications

Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 has several applications in scientific research, primarily related to its role as a ligand for the NK-1 receptor and its involvement in various physiological processes .

Tumor Targeting and Diagnosis

- Targeting Molecule: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 can act as a targeting molecule for tumor diagnosis, particularly in lung cancer, due to its ability to bind with the NK-1 receptor .

- Diagnostic Probe: A polypeptide probe containing Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 can be used to detect NK-1 receptor protein expression in various tumors through magnetic imaging and fluorescence imaging . Tumors that express the NK-1 receptor include ovarian cancer, mammary cancer, prostate cancer, neurospongioma, and colorectal carcinoma .

- Detection Sensitivity: Supramolecular improvement on synthesis dimer and polypeptide polymer enhances the susceptibility of detecting neurokinine-1 receptor protein via magnetic imaging and fluorescence imaging .

Development of Diagnostic Probes

- Polypeptide Probes: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 can be used to create polypeptide dimers and polymers for tumor diagnosis . These probes are created through the use of a difunctional chelation group with Metal Gd3+ on the peptide molecule .

- Specific Binding: The polypeptide probe gathers at the tumor locus in vivo through specific binding with the NK-1 receptor protein . This allows for the detection of neurokinine-1 receptor protein using magnetic imaging and optical imaging techniques, enhancing detection sensitivity .

Case Studies

While specific case studies utilizing Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 polypeptide probes are not detailed in the provided search results, the patent document indicates the potential for such applications in diagnosing various cancers. Further research articles would be needed to provide detailed experimental results and clinical data.

Enzyme Activity Assays

Substance P is used as a substrate in enzyme activity assays . Aspergilloglutamic peptidase, an enzyme from Aspergillus niger, uses substance P as a substrate . The pH-dependence of the catalytic activity of aspergilloglutamic peptidase has been measured using Substance P as a substrate, with maximum activity observed at pH 4-5 .

Data Table

Mécanisme D'action

The mechanism of action of Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2 involves binding to specific receptors, such as the neurokinin-1 receptor (NK1R). This interaction triggers intracellular signaling pathways, leading to various physiological responses, including pain transmission and inflammation . The peptide’s effects are mediated through the activation of G-protein coupled receptors (GPCRs) and subsequent downstream signaling cascades .

Comparaison Avec Des Composés Similaires

Similar Compounds

Substance P: A neuropeptide with a similar sequence but additional amino acids.

Neurokinin A: Another member of the tachykinin family with overlapping biological functions.

Neurokinin B: Shares structural similarities and interacts with similar receptors.

Uniqueness

Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2: is unique due to its specific sequence, which confers distinct biological activities. Its ability to modulate pain and inflammation makes it a valuable target for therapeutic research .

Activité Biologique

Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2, commonly referred to as [Tyr8]-substance P, is an undecapeptide synthesized through solid-phase techniques. This peptide is a derivative of substance P, a neuropeptide involved in various physiological processes, including pain perception and inflammation. The biological activity of [Tyr8]-substance P has been extensively studied, revealing its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₆₃H₈N₁₄O₁₁S

- Molecular Weight : 1363.6 g/mol

- IUPAC Name : H-DL-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2

The peptide exhibits a complex structure that influences its biological functions. The presence of specific amino acids contributes to its activity in various biological systems.

1. Hormonal Release

[Tyr8]-substance P has been shown to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in vitro at high dosages. However, it does not significantly affect the release of growth hormone, prolactin, or thyrotropin . This selective hormonal activity suggests its potential role in reproductive health.

2. Gastrointestinal Effects

In studies involving isolated guinea pig ileum, [Tyr8]-substance P induced contractions similar to those produced by synthetic substance P but with a more gradual increase in muscle tone . This indicates its potential utility in modulating gastrointestinal motility.

3. Cardiovascular Impact

In vivo studies on dogs demonstrated that [Tyr8]-substance P could decrease systemic blood pressure without qualitative differences compared to synthetic substance P . This property may have implications for managing hypertension and related cardiovascular conditions.

The biological activities of [Tyr8]-substance P are mediated through its interaction with neurokinin receptors, particularly NK1 receptors. These receptors are involved in various physiological responses, including pain transmission and inflammatory processes.

Comparative Analysis with Other Peptides

| Peptide | Biological Activity | Reference |

|---|---|---|

| [Tyr8]-substance P | Hormonal release, gastrointestinal motility, cardiovascular effects | |

| Substance P | Pain modulation, inflammation | |

| Hemorphins | Antinociceptive effects |

Case Study 1: Hormonal Effects

A study conducted on isolated pituitary cells demonstrated that [Tyr8]-substance P effectively increased LH and FSH release when administered at concentrations exceeding 10^-7 M . This finding highlights its potential application in fertility treatments.

Case Study 2: Gastrointestinal Motility

Research involving guinea pig ileum showed that administration of [Tyr8]-substance P resulted in significant contractions compared to controls, suggesting its role as a modulator of gut motility .

Future Directions

Research on [Tyr8]-substance P is ongoing, with future studies focusing on:

- Therapeutic Applications : Investigating its potential use in treating reproductive disorders and gastrointestinal diseases.

- Mechanistic Studies : Further elucidating the signaling pathways involved in its hormonal and gastrointestinal effects.

- Comparative Efficacy : Evaluating its effectiveness against other neuropeptides and synthetic analogs.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H98N18O14S/c1-36(2)32-45(57(90)74-41(53(68)86)26-31-96-3)73-52(85)35-72-54(87)46(34-38-18-20-39(82)21-19-38)78-58(91)47(33-37-12-5-4-6-13-37)79-56(89)42(22-24-50(66)83)75-55(88)43(23-25-51(67)84)76-59(92)49-17-11-30-81(49)62(95)44(15-7-8-27-64)77-60(93)48-16-10-29-80(48)61(94)40(65)14-9-28-71-63(69)70/h4-6,12-13,18-21,36,40-49,82H,7-11,14-17,22-35,64-65H2,1-3H3,(H2,66,83)(H2,67,84)(H2,68,86)(H,72,87)(H,73,85)(H,74,90)(H,75,88)(H,76,92)(H,77,93)(H,78,91)(H,79,89)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKLWPIJUANGPO-CUZNLEPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H98N18O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1363.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55614-10-3 | |

| Record name | Substance P, tyr(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055614103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | azanium 2,4-dihydroxybenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the substitution of tyrosine for phenylalanine at position 8 ([Tyr8]-substance P) impact the biological activity compared to native substance P?

A: The research paper "" [] demonstrates that [Tyr8]-substance P exhibits similar biological activities compared to synthetic substance P, albeit with some differences. While both peptides stimulate the contraction of the isolated guinea pig ileum and decrease systemic blood pressure in dogs, [Tyr8]-substance P requires twice the dosage to achieve the same effect. Furthermore, the analog induces a more gradual increase in muscle tone in the isolated gut compared to the sharper response elicited by native substance P. This suggests that the phenylalanine to tyrosine substitution at position 8 might subtly influence the interaction with the substance P receptor, leading to altered signal transduction kinetics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.